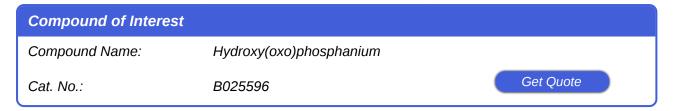


An In-depth Technical Guide on the Thermodynamic Properties of Hydroxy(oxo)phosphanium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **hydroxy(oxo)phosphanium**, more commonly known as hypophosphorous acid or phosphinic acid (H₃PO₂). This document collates available quantitative data, outlines detailed experimental protocols for thermodynamic measurements, and presents key chemical pathways. Due to the limited availability of experimentally determined thermodynamic data, this guide also emphasizes the importance of computational methods for a more complete understanding. This guide is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who work with this versatile reducing agent.

Introduction

Hydroxy(oxo)phosphanium, with the chemical formula H₃PO₂, is a phosphorus oxoacid that exists in tautomeric equilibrium with the more prevalent phosphinic acid form. It is a powerful reducing agent utilized in various industrial applications, including electroless nickel plating, as a polymerization catalyst, and in organic synthesis.[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and predicting its reactivity and stability under different conditions.



Thermodynamic Properties

Quantitative thermodynamic data for **hydroxy(oxo)phosphanium** is not extensively documented in readily accessible databases. The following table summarizes the available data. It is important to note that discrepancies exist in the literature, particularly for the standard enthalpy of formation.

Table 1: Thermodynamic and Physical Properties of **Hydroxy(oxo)phosphanium** (Hypophosphorous Acid)

Property	Value	State	Reference(s)
Standard Enthalpy of Formation (ΔHf°)	-604.6 kJ/mol	Crystalline	[2]
-142.3 kcal/mol (~ -595.4 kJ/mol)	Liquid		
Standard Gibbs Free Energy of Formation (ΔGf°)	Data not readily available	-	-
Standard Molar Entropy (S°)	Data not readily available	-	-
Molecular Weight	66.00 g/mol	-	[3]
Melting Point	26.5 °C	-	[2][3]
Boiling Point	130 °C (decomposes)	-	[3]
Density	1.493 g/cm³	Solid	[3]
1.22 g/cm ³	50% aqueous solution	[3]	

Note: The significant discrepancy in the standard enthalpy of formation highlights the need for further experimental verification.

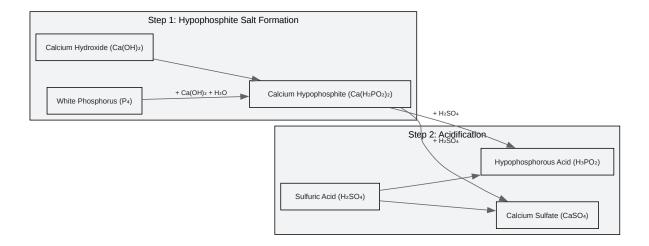
Key Chemical Pathways and Logical Relationships

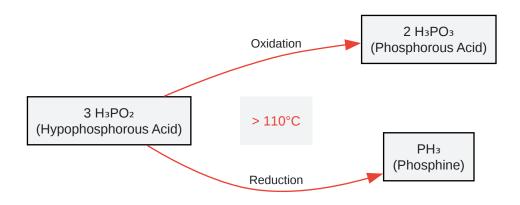


The synthesis and decomposition of **hydroxy(oxo)phosphanium** involve several key chemical reactions. Understanding these pathways is essential for its production and safe handling.

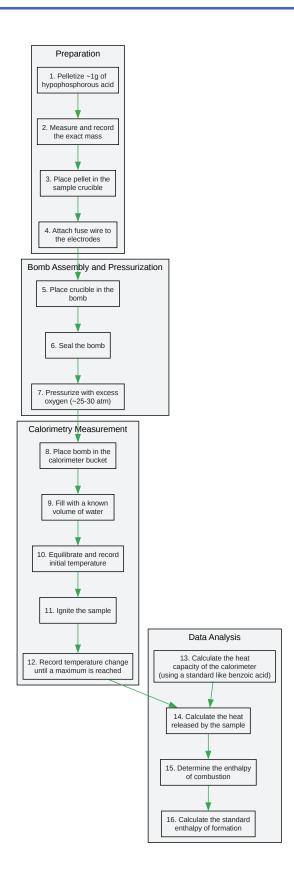
Industrial Synthesis of Hypophosphorous Acid

One common industrial synthesis involves a two-step process starting from white phosphorus.









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